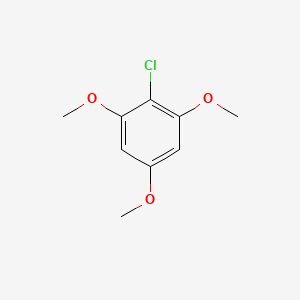

2-Chloro-1,3,5-trimethoxybenzene

描述

Overview of Halogenated Aromatic Ethers in Synthetic and Analytical Disciplines

Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two aryl or alkyl groups) and one or more halogen atoms attached to the aromatic ring. numberanalytics.comwikipedia.orgnumberanalytics.com This combination of functional groups imparts unique chemical properties that make them valuable in both synthetic and analytical chemistry.

In synthetic chemistry, these compounds serve as versatile intermediates. numberanalytics.com The presence of halogen atoms provides a reactive site for various coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the construction of more complex molecular architectures. organic-chemistry.org The ether groups, on the other hand, can influence the electronic properties of the aromatic ring, directing the regioselectivity of subsequent reactions. numberanalytics.comyoutube.com Furthermore, halogenated aromatic ethers are precursors in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and specialty polymers. wikipedia.orgnumberanalytics.com Their resistance to decomposition and flame-suppressant properties also make them useful in enhancing the thermal stability and fire resistance of materials. wikipedia.org

From an analytical perspective, halogenated aromatic ethers are often utilized as internal standards in quantitative analyses, such as gas chromatography-mass spectrometry (GC-MS). nih.gov Their distinct mass spectral fragmentation patterns and chromatographic behavior allow for accurate quantification of other analytes in complex mixtures. nih.gov For instance, 1,3,5-trimethoxybenzene (B48636), a related compound, is used as an internal standard in ¹H NMR to monitor reaction yields. rsc.orgacs.orgacs.org The halogenated derivatives can also be used as derivatizing agents to enhance the detectability of certain molecules. researchgate.net

Academic Significance of 2-Chloro-1,3,5-trimethoxybenzene as a Research Compound

This compound (CAS No. 67827-56-9) has carved a niche for itself as a valuable building block and reactant in academic research. chemicalbook.comclearsynth.com Its specific substitution pattern, with a chlorine atom and three methoxy (B1213986) groups on the benzene (B151609) ring, offers a unique combination of steric and electronic properties that researchers can exploit.

One notable application is in the field of organometallic chemistry. It has been used as a reactant in palladium-catalyzed borylation reactions with bis(pinacolato)diboron. chemicalbook.com This process is crucial for the synthesis of arylboronates, which are key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the creation of sterically demanding molecules. chemicalbook.com

The compound's structure also makes it an interesting subject for spectroscopic studies. The analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data provides valuable insights into the effects of its substituents on the aromatic system.

Below are some of the key physical and spectroscopic properties of this compound and its parent compound, 1,3,5-trimethoxybenzene.

Table 1: Physicochemical Properties

| Property | This compound | 1,3,5-Trimethoxybenzene |

| Molecular Formula | C₉H₁₁ClO₃ | C₉H₁₂O₃ nist.govnist.govnist.gov |

| Molecular Weight | 202.63 g/mol | 168.19 g/mol nist.govnist.govnist.govsarchemlabs.com |

| CAS Number | 67827-56-9 clearsynth.com | 621-23-8 nist.govnist.govnist.gov |

Table 2: Spectroscopic Data for 1,3,5-Trimethoxybenzene

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | δ: 3.90 (9H, s) rsc.org |

| ¹³C NMR | δ: 61.1, 120.7, 152.4 rsc.org |

| IR Spectrum | Available chemicalbook.comnih.gov |

| Mass Spectrum (EI) | Available nist.govspectrabase.com |

The academic interest in this compound lies in its utility as a tool for creating more complex and sterically hindered molecules, a common challenge in modern synthetic chemistry. Its well-defined structure also allows for precise studies of reaction mechanisms and the influence of electronic and steric effects on chemical reactivity.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1,3,5-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLPSYLJYVMSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070645 | |

| Record name | 2-Chloro-1,3,5-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67827-56-9 | |

| Record name | 2-Chloro-1,3,5-trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67827-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-chloro-1,3,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene,3,5-trimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,3,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,3,5-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-2,4,6-TRIMETHOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1,3,5 Trimethoxybenzene

Electrophilic Chlorination Strategies for Aryl Ethers

The introduction of a chlorine atom onto an aromatic ring is most commonly achieved through electrophilic aromatic substitution. In the case of highly activated systems like 1,3,5-trimethoxybenzene (B48636), the reaction proceeds readily. However, controlling the extent of chlorination to achieve the desired monosubstituted product is a key challenge.

Direct Chlorination of 1,3,5-Trimethoxybenzene Precursors

The direct chlorination of 1,3,5-trimethoxybenzene is a primary route to 2-Chloro-1,3,5-trimethoxybenzene. medchemexpress.com The electron-donating nature of the three methoxy (B1213986) groups strongly activates the aromatic ring towards electrophilic attack.

A variety of chlorinating agents can be employed for this transformation. Sodium hypochlorite (B82951) (NaOCl) is a readily available and effective reagent for the chlorination of activated aromatic compounds. nsf.govorgsyn.org Studies have shown that 1,3,5-trimethoxybenzene reacts stoichiometrically with free chlorine, often generated from sodium hypochlorite, to form the monochlorinated product. nsf.gov The reaction is typically carried out in an aqueous medium. nsf.govrsc.org

Trichloroisocyanuric acid (TCCA) is another powerful and versatile chlorinating agent. scielo.brresearchgate.netresearchgate.net It is a stable, inexpensive solid that serves as a source of electrophilic chlorine. scielo.brresearchgate.net TCCA has been successfully used for the chlorination of various aromatic compounds, including electron-rich arenes. researchgate.netacs.org The reaction can be performed under various conditions, including in the presence of an acid catalyst like sulfuric acid to generate a highly electrophilic chlorinating species. scielo.br

| Chlorinating Reagent | Description |

| Sodium Hypochlorite (NaOCl) | A common and inexpensive source of free chlorine, often used in aqueous solutions. nsf.govorgsyn.org |

| Trichloroisocyanuric Acid (TCCA) | A stable, solid reagent that acts as an efficient source of electrophilic chlorine. scielo.brresearchgate.netresearchgate.net |

Achieving high selectivity for the formation of this compound over di- and tri-chlorinated byproducts is crucial. The high reactivity of the 1,3,5-trimethoxybenzene ring makes it susceptible to multiple halogenations. rsc.org Optimization of reaction conditions is therefore essential.

Key parameters that can be adjusted to favor monochlorination include:

Stoichiometry of Reagents: Careful control of the molar ratio of the chlorinating agent to the 1,3,5-trimethoxybenzene substrate is paramount. Using a limited amount of the chlorinating agent can help to prevent over-chlorination.

Reaction Temperature: Lowering the reaction temperature generally reduces the reaction rate and can improve selectivity by minimizing the energy available for subsequent chlorination steps.

Solvent: The choice of solvent can influence the reactivity of the chlorinating agent and the solubility of the reactants, thereby affecting the product distribution. psu.edu

Reaction Time: Monitoring the reaction progress and stopping it once the desired level of conversion to the monochlorinated product is achieved is critical to prevent the formation of polychlorinated species. researchgate.net

Research has demonstrated that by carefully controlling these factors, it is possible to achieve good yields of the desired this compound. nsf.gov

Advanced Chlorination Protocols

Beyond traditional chlorinating agents, more advanced and selective methods have been developed for the chlorination of sensitive aromatic substrates.

Hypervalent iodine(III) reagents have emerged as mild and highly selective reagents for various organic transformations, including halogenations. acs.orgarkat-usa.orgnih.gov Compounds such as (dichloroiodo)arenes can act as sources of electrophilic chlorine. arkat-usa.orgumich.edu These reagents offer an alternative to harsher chlorinating agents and can provide improved selectivity in the chlorination of activated aromatic systems. arkat-usa.org The use of hypervalent iodine(III) reagents can be particularly advantageous when dealing with substrates that are prone to oxidation or other side reactions under standard chlorination conditions. nih.govacs.org

Regiochemical Considerations in Halogenation of Polymethoxybenzenes

The directing effects of the methoxy groups are the primary determinants of the regiochemical outcome of the halogenation of polymethoxybenzenes. The three methoxy groups in 1,3,5-trimethoxybenzene are all ortho-, para-directing and strongly activating.

In 1,3,5-trimethoxybenzene, the positions ortho to all three methoxy groups (positions 2, 4, and 6) are electronically equivalent and highly activated. Therefore, electrophilic attack, including chlorination, will occur at one of these positions. The initial chlorination to form this compound is a direct consequence of this activation. medchemexpress.com

However, the introduction of the first chlorine atom slightly deactivates the ring towards further electrophilic substitution due to its electron-withdrawing inductive effect. rsc.org Despite this, the remaining two methoxy groups still strongly activate the ring, making polychlorination a significant competing reaction if the reaction conditions are not carefully controlled. rsc.org The subsequent halogenations will also be directed by the combined electronic effects of the methoxy and chloro substituents.

Stereoelectronic Directing Effects of Methoxy Substituents

The presence of substituents on an aromatic ring significantly affects the rate and orientation of electrophilic aromatic substitution reactions. ulethbridge.ca Methoxy groups (-OCH₃) are potent activating groups and ortho-, para-directors, an effect rooted in their electronic properties. organicchemistrytutor.comlibretexts.org

The oxygen atom in a methoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. ulethbridge.ca This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions. organicchemistrytutor.comyoutube.com The resonance structures for a methoxy-substituted benzene (anisole) show the development of a partial negative charge at these positions, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com When three methoxy groups are situated at the 1, 3, and 5 positions, their activating effects are additive, making the 1,3,5-trimethoxybenzene ring highly activated towards electrophilic attack. All available positions (2, 4, and 6) are ortho to two methoxy groups and para to one, making them electronically equivalent and highly susceptible to substitution.

In addition to the resonance effect, an inductive effect is also at play. Oxygen is more electronegative than carbon, so it withdraws electron density from the ring inductively along the sigma bond. ulethbridge.calibretexts.org However, for substituents like the methoxy group, the electron-donating resonance effect is significantly stronger than the electron-withdrawing inductive effect. libretexts.org This net donation of electron density is what classifies the methoxy group as a strong activating group. organicchemistrytutor.com

The stability of the reaction intermediate, known as the arenium ion or sigma complex, also explains the directing effect. When an electrophile attacks the ortho or para position of a methoxy-substituted ring, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, giving every atom a full octet. organicchemistrytutor.com This additional resonance stabilization is not possible if the electrophile attacks the meta position. libretexts.org Consequently, the transition states leading to the ortho and para products are lower in energy, and these products are formed faster. libretexts.org In 1,3,5-trimethoxybenzene, this powerful directing effect channels the incoming electrophile, such as a chlorine cation (Cl⁺), to one of the highly activated 2, 4, or 6 positions.

| Substituent Property | Description | Impact on 1,3,5-Trimethoxybenzene |

| Group Type | Methoxy (-OCH₃) | Strongly Activating, Ortho-, Para-Directing organicchemistrytutor.comlibretexts.org |

| Resonance Effect | Electron-donating (+R) | Increases electron density at positions 2, 4, and 6, strongly activating the ring for electrophilic attack. organicchemistrytutor.comyoutube.com |

| Inductive Effect | Electron-withdrawing (-I) | Weakly withdraws electron density, but is outweighed by the resonance effect. libretexts.org |

| Net Electronic Effect | Strong Electron Donation | The ring is highly nucleophilic and reactive towards electrophiles. organicchemistrytutor.com |

| Intermediate Stability | Stabilizes arenium ion | The positive charge of the intermediate is stabilized through resonance involving the oxygen lone pairs. organicchemistrytutor.com |

Strategies for Controlled Introduction of Halogen Functionality

Given the high reactivity of the 1,3,5-trimethoxybenzene substrate, a key challenge in its halogenation is controlling the reaction to achieve selective mono-substitution and avoid the formation of di- and tri-halogenated byproducts. rsc.org Various strategies have been developed to introduce a single chlorine atom onto the aromatic ring in a controlled manner.

Electrophilic chlorination is a common method for this transformation. The reaction involves treating 1,3,5-trimethoxybenzene with a source of an electrophilic chlorine species. medchemexpress.com Due to the high activation of the ring, even mild chlorinating agents can be effective. Research into the use of 1,3,5-trimethoxybenzene (TMB) as a quenching agent for free chlorine in water analysis has provided insight into this reaction. rsc.orgrsc.org In these studies, TMB reacts readily with sources of free chlorine (like hypochlorous acid, HOCl) to form the mono-chlorinated product, this compound (Cl-TMB). rsc.orgrsc.org

Further halogenation of the mono-substituted product is possible because the chlorine atom is a deactivating substituent, but it is also an ortho-, para-director. ulethbridge.calibretexts.org However, its deactivating inductive effect is not strong enough to overcome the powerful activation of the three methoxy groups. Therefore, careful control of reaction stoichiometry and conditions is crucial to favor the formation of this compound.

One approach to control the reaction is the use of specific catalytic systems. For instance, transition metal catalysts have been employed for the halogenation of 1,3,5-trimethoxybenzene. A study demonstrated the use of vanadium, molybdenum, and tungsten complexes as catalysts for chlorination using hydrogen peroxide (H₂O₂) and a chloride source. researchgate.net Such catalytic methods can offer higher selectivity and efficiency under milder conditions.

Another strategy involves the use of specific reagents and reaction conditions. For example, the synthesis of 1,3,5-trichloro-2,4,6-trimethoxybenzene (B371493) has been reported using trichloroisocyanuric acid in ethyl acetate. rsc.org To achieve mono-chlorination, one would need to use a stoichiometric amount of a less reactive chlorinating agent and carefully control the reaction time and temperature to prevent further substitution.

| Method | Reagents/Catalyst | Product(s) | Reference |

| Aqueous Chlorination | 1,3,5-Trimethoxybenzene (TMB), Free Chlorine (e.g., HOCl) | 1-Chloro-2,4,6-trimethoxybenzene (Cl-TMB) | rsc.orgrsc.org |

| Catalytic Oxidation | 1,3,5-Trimethoxybenzene, H₂O₂, TBAX (X=Cl), Metal Catalyst (e.g., TPA(t‐Bu,H)‐VO) | Halogenated 1,3,5-trimethoxybenzene | researchgate.net |

| Exhaustive Chlorination | 1,3,5-Trimethoxybenzene, Trichloroisocyanuric Acid, Acetic Acid, Ethyl Acetate | 1,3,5-Trichloro-2,4,6-trimethoxybenzene | rsc.org |

Note: 1-Chloro-2,4,6-trimethoxybenzene and this compound refer to the same chemical structure.

Mechanistic Investigations and Reactivity Profiles of 2 Chloro 1,3,5 Trimethoxybenzene

Reaction Pathways in the Formation of 2-Chloro-1,3,5-trimethoxybenzene

The formation of this compound from its precursor, 1,3,5-trimethoxybenzene (B48636), is a key transformation in organic synthesis. This section delves into the mechanistic details and reactivity patterns that govern this chlorination reaction.

Kinetics and Mechanistic Elucidation of Electrophilic Aromatic Substitution

The chlorination of 1,3,5-trimethoxybenzene is a classic example of electrophilic aromatic substitution (EAS). masterorganicchemistry.com In this type of reaction, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.com The methoxy (B1213986) groups (-OCH₃) on the benzene (B151609) ring are strong activating groups, meaning they increase the electron density of the ring and make it more susceptible to electrophilic attack. libretexts.org They are also ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. In the case of 1,3,5-trimethoxybenzene, all available positions (2, 4, and 6) are equivalent and are ortho and para to the methoxy groups, leading to a single possible monosubstituted product.

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process. msu.edu In the first, rate-determining step, the electrophile attacks the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In the second, faster step, a base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring. msu.edu

For the chlorination of 1,3,5-trimethoxybenzene, the specific electrophile is often generated from a chlorine source with the aid of a catalyst. masterorganicchemistry.com The rate of the reaction is influenced by the nature of the chlorinating agent, the solvent, and the temperature. researchgate.net

Reactivity of Active Chlorine Species (e.g., HOCl, Cl₂, Cl₂O) with 1,3,5-Trimethoxybenzene

In aqueous solutions, various active chlorine species can exist in equilibrium, including hypochlorous acid (HOCl), molecular chlorine (Cl₂), and dichlorine monoxide (Cl₂O). nih.gov These species exhibit different reactivities towards aromatic compounds like 1,3,5-trimethoxybenzene.

The second-order rate constants for the reaction of different chlorine species with 1,3,5-trimethoxybenzene provide quantitative insight into their relative reactivities. These constants can be determined by monitoring the reaction kinetics under varying conditions of pH and chloride concentration, which shift the equilibrium between the different chlorine species. nih.gov

| Chlorine Species | Role in Chlorination |

| HOCl | A primary, though less reactive, chlorinating agent for highly activated aromatic rings. nih.gov |

| Cl₂ | A more potent electrophile, its contribution to the reaction increases as the substrate's reactivity decreases or chloride concentration increases. nih.gov |

| Cl₂O | Another highly reactive species, its formation and reactivity are proportional to the square of the HOCl concentration. nih.gov |

Chemical Transformations of the Chlorinated Aromatic Core

Once formed, the chlorinated aromatic core of this compound can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Exploration of Functional Group Interconversions and Derivatizations

The methoxy groups and the chlorine atom on the this compound ring are amenable to various functional group interconversions. For instance, the methoxy groups can potentially be cleaved to form the corresponding phenols. The chlorine atom, being a halogen, can participate in a range of reactions typical for aryl halides.

While specific examples of functional group interconversions starting directly from this compound are not extensively detailed in the provided search results, general principles of organic synthesis suggest several possibilities. These include the conversion of the chloro group to other functional groups via transition metal-catalyzed cross-coupling reactions. Such reactions are fundamental in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

Studies on Subsequent Electrophilic or Nucleophilic Aromatic Substitution

The existing substituents on the this compound ring influence its reactivity towards further substitution reactions.

Electrophilic Aromatic Substitution: The three methoxy groups are strong activating groups, while the chlorine atom is a deactivating but ortho, para-directing group. libretexts.org The combined effect of these substituents would make the ring highly activated towards further electrophilic attack. The positions for subsequent substitution would be directed by the powerful activating effect of the methoxy groups to the remaining vacant positions on the ring. However, steric hindrance from the existing substituents could also play a significant role in determining the regioselectivity of the reaction.

Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For NAS to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, and there must be a good leaving group present. masterorganicchemistry.comyoutube.com

Advanced Analytical Techniques for 2 Chloro 1,3,5 Trimethoxybenzene Research

Chromatographic-Mass Spectrometric Approaches

The combination of chromatography for separation and mass spectrometry for detection provides powerful tools for analyzing 2-Chloro-1,3,5-trimethoxybenzene, even in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds like this compound. It is instrumental for both identifying the compound and determining its concentration. In synthetic applications, GC-MS is frequently used to confirm the purity of this compound and its related halogenated derivatives, with purity levels often determined to be greater than 98%. rsc.org

The methodology involves separating the analyte on a capillary column, such as a DB-35MS or DB-5MS, followed by ionization and detection by the mass spectrometer. rsc.orgrsc.org For quantification, selected ion monitoring (SIM) mode is often employed to enhance sensitivity and selectivity. In this mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte. rsc.orgrsc.org For this compound, the molecular ion (M+•) at m/z 202 is typically used as the quantitation ion, while the isotopic ion at m/z 204 (due to the presence of the ³⁷Cl isotope) serves as a confirmation ion. rsc.orgrsc.org

Research on the use of 1,3,5-trimethoxybenzene (B48636) as a derivatizing agent for aqueous free chlorine has demonstrated that the resulting this compound can be extracted into an organic solvent like toluene (B28343) and subsequently quantified by GC-MS. rsc.orgnsf.gov This approach achieves very low method quantitation limits, on the order of 15 nmol L⁻¹, showcasing the sensitivity of the technique. rsc.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Value | Source |

|---|---|---|

| Column | Agilent DB-35MS UI (30 m, 0.250 mm ID, 0.25 µm film) | rsc.orgrsc.org |

| Inlet Temperature | 260 °C (Splitless mode) | rsc.orgrsc.org |

| Oven Program | 70°C (0.5 min hold), ramp 20°C/min to 190°C, ramp 10°C/min to 290°C | rsc.orgrsc.org |

| Retention Time | ~9.18 min | rsc.orgrsc.org |

| Quantitation Ion (m/z) | 202 (M+•) | rsc.orgrsc.org |

| Monitoring Ion (m/z) | 204 (M+•, ³⁷Cl isotope) | rsc.orgrsc.org |

For analytes that may be thermally labile or less volatile, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) offers a powerful alternative to GC-MS. While specific applications of LC-ESI-MS/MS for this compound are not extensively detailed in the literature, the technique's principles make it highly suitable for its selective detection. The technique is known for its high sensitivity and selectivity in analyzing a wide range of compounds, including pesticides and metabolites in complex matrices. nih.govnih.gov

LC-ESI-MS/MS involves the separation of the analyte by high-performance liquid chromatography (HPLC), followed by soft ionization using electrospray ionization (ESI), which minimizes fragmentation and typically produces a protonated molecule or other adducts. The ions are then passed into a tandem mass spectrometer (MS/MS), where a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and reduces chemical noise. nih.gov

In the context of this compound research, LC-ESI-MS/MS could be particularly useful for analyzing reaction mixtures directly, without the need for extraction or derivatization, as is often required for GC-MS. Research has shown that the halogenated products of 1,3,5-trimethoxybenzene are readily quantifiable by liquid chromatography, suggesting that coupling LC with MS/MS would be a highly effective strategy for selective and sensitive detection. rsc.org

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. researchgate.netresearchgate.net This can enhance detectability, improve chromatographic separation, and increase volatility for GC analysis. mdpi.comresearchgate.net

Interestingly, in the case of this compound, the compound itself is the product of a derivatization reaction designed to quantify other substances. Specifically, 1,3,5-trimethoxybenzene (TMB) has been developed as a derivatizing agent for the selective quantification of free chlorine (hypochlorous acid, HOCl) in aqueous systems. rsc.orgnsf.gov In this method, TMB reacts rapidly and selectively with HOCl at near-neutral pH to form the stable product, this compound.

The concentration of the formed this compound, which is directly proportional to the initial concentration of free chlorine, can then be accurately measured using GC-MS or HPLC. rsc.orgnsf.gov This innovative use of derivatization highlights a unique aspect of the analytical chemistry of this compound, where it serves as the stable, easily detectable marker for a reactive, transient species. This approach provides lower detection limits and greater selectivity compared to traditional methods. rsc.org The development of such methods is crucial for trace analysis in various fields, including environmental and food safety. researchgate.netnih.gov

Research Applications and Utilities of 2 Chloro 1,3,5 Trimethoxybenzene

Analytical Probes in Environmental and Water Chemistry Research

In the field of environmental and water quality analysis, the precise measurement of disinfectants and their byproducts is crucial for public health and regulatory compliance. 2-Chloro-1,3,5-trimethoxybenzene plays a key role in this area, primarily through the use of its precursor, TMB, as both a derivatizing agent and a specialized quencher.

The disinfection of drinking water, wastewater, and recreational waters often involves chlorine-based compounds, which can react with bromide present in the source water to form free bromine. towson.edursc.org Traditional methods for measuring disinfectant residuals, such as the N,N-diethyl-p-phenylenediamine (DPD) method, are unable to distinguish between free chlorine (e.g., hypochlorous acid, HOCl) and free bromine (e.g., hypobromous acid, HOBr). rsc.orgresearchgate.net

To address this limitation, 1,3,5-trimethoxybenzene (B48636) (TMB) has been developed as a highly effective derivatizing agent. researchgate.net TMB reacts rapidly with both free chlorine and free bromine in aqueous solutions via electrophilic aromatic substitution to form stable, quantifiable products: this compound (Cl-TMB) and 2-Bromo-1,3,5-trimethoxybenzene (Br-TMB), respectively. nih.govnsf.gov

The reaction is highly specific, and the resulting halogenated products are stable and can be readily extracted and analyzed using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography (LC). rsc.orgrsc.org By measuring the molar concentrations of the Cl-TMB and Br-TMB products, researchers can accurately calculate the original concentrations of free chlorine and free bromine in the water sample. researchgate.net This method offers significant advantages over the DPD method, including lower detection limits, a wider linear range, and the crucial ability to differentiate between the two halogen species. rsc.orgresearchgate.net

| Parameter | TMB Derivatization Method (GC-MS) | Standard DPD Method |

|---|---|---|

| Selectivity | Distinguishes between Free Chlorine and Free Bromine rsc.orgresearchgate.net | Cannot distinguish between Free Chlorine and Free Bromine rsc.orgresearchgate.net |

| Method Quantitation Limit (MQL) for Free Chlorine | 15 nmol L⁻¹ (1.1 µg L⁻¹ as Cl₂) rsc.orgresearchgate.net | Higher, less sensitive |

| Method Quantitation Limit (MQL) for Free Bromine | 30 nmol L⁻¹ (2.0 µg L⁻¹ as Cl₂) rsc.orgresearchgate.net | Not applicable |

| Linear Range | Larger rsc.orgresearchgate.net | More limited |

| Product Stability | Forms stable, easily quantifiable products (Cl-TMB, Br-TMB) rsc.org | Relies on an unstable colored product |

Kinetic studies of disinfection byproduct (DBP) formation are essential for understanding and controlling their presence in treated water. heraldopenaccess.uskaust.edu.sa These studies require a "quencher" to stop the disinfection reaction at precise time points, allowing for accurate measurement of the DBPs formed. researchgate.net However, conventional quenching agents like sodium sulfite, sodium thiosulfate, and ascorbic acid are reducing agents that can degrade certain redox-labile DBPs, leading to inaccurate measurements. nih.govresearchgate.net

1,3,5-trimethoxybenzene (TMB) serves as a superior alternative quencher in studies involving such unstable compounds. researchgate.net Instead of reducing the free halogens, TMB quenches the reaction by rapidly reacting with them to form the stable products Cl-TMB and Br-TMB. nsf.gov This quenching mechanism does not affect the stability of many known redox-sensitive DBPs that are degraded by traditional quenchers. nih.govresearchgate.net This allows for more accurate kinetic profiling of their formation and decay. The use of TMB as a quencher also provides the added benefit of simultaneously quantifying the residual free chlorine and bromine at the time of quenching by measuring the Cl-TMB and Br-TMB formed. nih.govresearchgate.net

| Disinfection Byproduct (DBP) | Stability with TMB Quencher |

|---|---|

| Chloropicrin (Trichloronitromethane, TCNM) | Stable nih.govresearchgate.net |

| Trichloroacetaldehyde (TCAL) | Stable nih.gov |

| Chloroacetonitrile (CAN) | Stable nih.gov |

| Dichloroacetonitrile (DCAN) | Stable nih.gov |

| Trichloroacetonitrile (TCAN) | Stable nih.gov |

| Bromoacetonitrile (BAN) | Stable nih.govresearchgate.net |

| Dibromoacetonitrile (DBAN) | Stable nih.gov |

| Tribromoacetaldehyde (TBAL) | Stable nih.gov |

Role in Organic Synthesis and Materials Science Research

Beyond its analytical applications, the structural characteristics of this compound and its parent TMB make them valuable reagents in synthetic chemistry. The methoxy (B1213986) groups strongly activate the benzene (B151609) ring, facilitating a range of chemical transformations.

In organic synthesis, "building blocks" are relatively simple molecules that provide specific structural motifs and functionalities for constructing larger, more complex molecular architectures. sigmaaldrich.com 1,3,5-trimethoxybenzene serves as a classic example of an electron-rich aromatic building block. orgsyn.org Its high nucleophilicity allows it to readily participate in electrophilic substitution reactions, making it a versatile starting material. rsc.org

The synthesis of this compound itself is an example of using TMB as a building block. rsc.org Furthermore, by controlling the reaction conditions and the stoichiometry of the halogenating agent, TMB can be selectively converted into a variety of mono-, di-, and tri-halogenated derivatives. rsc.orgrsc.org These halogenated products, including this compound, become more advanced building blocks themselves, as the halogen atoms provide reactive handles for subsequent cross-coupling reactions or other transformations to build molecular complexity.

A "precursor" is a compound that participates in a chemical reaction that produces another compound. In materials science and medicinal chemistry, there is significant interest in creating "hybrid" molecules, which are new chemical scaffolds formed by combining two or more distinct pharmacophores or structural units. rsc.orgmdpi.com This approach aims to develop new compounds with enhanced or multi-target functionalities.

Functionalized aromatic cores are critical precursors for these hybrid scaffolds. This compound, and other derivatives synthesized from TMB, are excellent precursors for this purpose. rsc.org For example, a compound like 2-bromo-4-chloro-1,3,5-trimethoxybenzene, synthesized from TMB, possesses two different halogen atoms at specific positions. rsc.org This differential reactivity can be exploited to selectively introduce different molecular fragments at each position in a stepwise manner, enabling the controlled and rational synthesis of novel and complex hybrid chemical scaffolds.

Theoretical and Computational Investigations of 2 Chloro 1,3,5 Trimethoxybenzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is a common approach for elucidating molecular properties and predicting chemical reactivity.

Elucidation of Electronic Structure and Reactivity Parameters

A DFT study of 2-Chloro-1,3,5-trimethoxybenzene would typically involve the calculation of several key parameters to understand its electronic nature and predict its reactivity. These parameters are derived from the optimized molecular geometry and the calculated molecular orbitals.

Key electronic and reactivity parameters that would be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for determining the molecule's electronic behavior. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Energy Gap: The difference in energy between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's stability and reactivity.

A hypothetical data table for such findings might look like this:

Table 1: Calculated Electronic and Reactivity Parameters for this compound (Hypothetical Data)

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Chemical Softness (S) | 0.38 | eV⁻¹ |

| Electronegativity (χ) | 3.85 | eV |

| Electrophilicity Index (ω) | 2.80 | eV |

Note: The values in this table are for illustrative purposes only and are not based on actual calculations.

Prediction of Reaction Energetics and Transition States in Halogenation Processes

DFT methods are also instrumental in studying reaction mechanisms. For this compound, a key area of investigation would be its behavior in further halogenation reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

This analysis would provide insights into:

Activation Energy: The energy barrier, or activation energy (Ea), is determined from the energy difference between the reactants and the transition state. This value is critical for predicting the reaction rate.

Transition State Geometry: The three-dimensional structure of the transition state provides valuable information about the mechanism of the bond-forming and bond-breaking processes.

For a hypothetical electrophilic aromatic substitution (e.g., chlorination), DFT could be used to model the formation of the sigma complex (arenium ion) intermediate and locate the transition state leading to it.

Molecular Dynamics and Conformational Analysis

An MD simulation would involve:

System Setup: Placing the molecule in a simulation box, often with a solvent to mimic real-world conditions.

Simulation Run: Solving Newton's equations of motion for the atoms in the system over a period of time, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to understand the dynamic behavior of the molecule. This can include studying the dihedral angles of the methoxy (B1213986) groups to identify the most stable conformers and the energy barriers between them.

This analysis would reveal the dominant conformations of the molecule in solution and how the methoxy groups orient themselves relative to the chloro substituent and each other.

常见问题

Q. How can the synthesis of 2-chloro-1,3,5-trimethoxybenzene be optimized to minimize by-product formation?

The compound is synthesized via chlorination of 1,3,5-trimethoxybenzene using sodium hypochlorite pentahydrate. Key parameters include:

- Reagent stoichiometry : Excess hypochlorite increases dichloro by-product formation (e.g., 2,4-dichloro-1,3,5-trimethoxybenzene).

- Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions.

- Purification : Column chromatography or fractional crystallization isolates the monochloro product (55% yield) from dichloro derivatives (trace amounts). Confirm purity via NMR (δ 6.18 ppm for aromatic protons) and compare with literature spectra .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- NMR : Aromatic protons appear as a singlet (δ 6.18 ppm), with methoxy groups at δ 3.88 (6H) and 3.81 ppm (3H).

- Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M] at m/z 218.03).

- Comparative analysis : Cross-validate spectral data with published studies to distinguish between mono- and dichloro derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent oxidation.

- Reactivity : Avoid exposure to strong acids/bases, which may cleave methoxy groups.

- Safety : While specific SDS data for this compound is limited, structurally similar chlorinated aromatics require PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in 1,3,5-trimethoxybenzene?

The methoxy groups act as strong ortho/para-directing substituents. Chlorination at the para position (relative to methoxy groups) is favored due to:

- Electron-donating effects : Methoxy groups activate the ring, directing electrophiles to positions with maximal electron density.

- Steric hindrance : Bulky substituents may disfavor ortho substitution. Computational studies (e.g., DFT) can map charge distribution to predict reactivity .

Q. How can the dichloro by-product (2,4-dichloro-1,3,5-trimethoxybenzene) be quantified and characterized?

- Chromatographic separation : Use HPLC with a C18 column (acetonitrile/water gradient) to resolve mono- and dichloro derivatives.

- NMR analysis : The dichloro compound shows a singlet at δ 6.38 ppm (1H) and distinct methoxy shifts (δ 3.91 ppm for 6H, δ 3.89 ppm for 3H).

- Kinetic studies : Monitor reaction progress via time-resolved NMR to optimize conditions for minimal by-product formation .

Q. What applications does this compound have in synthesizing complex organic frameworks?

- Lactone synthesis : It serves as a precursor for α,β-unsaturated lactones via tandem Claisen rearrangement and cyclization.

- Functionalization : The chlorine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups.

- Comparative studies : Contrast its reactivity with brominated analogs (e.g., 2-bromo-1,3,5-trimethoxybenzene) to explore halogen-specific pathways .

Q. Are there computational models to predict the environmental impact or biodegradability of this compound?

- QSAR modeling : Use quantitative structure-activity relationships to estimate ecotoxicity based on logP (lipophilicity) and persistence.

- Degradation studies : Simulate hydrolytic/oxidative pathways (e.g., via Gaussian software) to identify potential metabolites.

- Regulatory alignment : Cross-reference with REACH/EPA guidelines for chlorinated aromatics to assess compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。